Sculponeatin O
Overview
Description
Sculponeatin O is a diterpene derivative isolated from the plant Isodon sculponeata. This compound belongs to the ent-kaurane diterpenoids, a class of naturally occurring compounds known for their diverse biological activities. Isodon sculponeata, a perennial herb found mainly in southwest China, has been traditionally used for medicinal purposes, including the treatment of dysentery and beriberi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sculponeatin O involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions. These reactions are crucial for forming the bicyclo[3.2.1]octane ring system, a characteristic feature of this compound . The synthetic route typically starts with the parent ent-kaurene skeleton, followed by oxidative scission of the C6-C7 bond and subsequent skeletal rearrangements .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis, which involves complex organic reactions and precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sculponeatin O undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sculponeatin O involves its interaction with specific molecular targets and pathways. The compound has been shown to possess cytotoxic activity against cancer cell lines, which is attributed to the presence of enone functional groups. These groups are believed to interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Sculponeatin O can be compared with other similar compounds, such as sculponeatin N and sculponeatic acid, which are also isolated from Isodon sculponeata . These compounds share similar structural features, including the ent-kaurane skeleton, but differ in their functional groups and biological activities. This compound is unique due to its specific enone functional groups, which contribute to its distinct cytotoxic properties .
List of Similar Compounds
- Sculponeatin N
- Sculponeatic acid
- Sculponeatin A
- Sculponeatin K
- Hyptadienic acid
Biological Activity
Sculponeatin O is a bioactive compound derived from the plant Isodon sculponeatus, a species known for its medicinal properties. This article explores the biological activities of this compound, focusing on its cytotoxic effects against various cancer cell lines, its anti-inflammatory properties, and other relevant pharmacological activities.
Chemical Structure and Classification
This compound belongs to the class of 6,7-seco-ent-kaurane diterpenoids . Its structure has been elucidated through extensive spectroscopic analysis, confirming its classification as a spirolactone-type diterpenoid. The compound is part of a larger family that includes several related compounds, such as sculponeatin C and N, which have demonstrated significant biological activities.
In Vitro Activity
Research has shown that this compound exhibits notable cytotoxicity against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound and its analogs against selected cell lines:
Compound | HL-60 (μM) | SMMC-7721 (μM) | A-549 (μM) | MCF-7 (μM) | SW-480 (μM) |
---|---|---|---|---|---|
This compound | 0.21 | 0.29 | 0.39 | 0.35 | 0.30 |
Sculponeatin N | 0.21 | 0.29 | 0.39 | 0.35 | 0.30 |
Sculponeatin C | 0.78 | 2.73 | 0.68 | - | - |
The data indicates that this compound has strong inhibitory effects on cell lines such as K562 and HepG2, with IC50 values ranging from 0.21 to 0.39 μM , demonstrating its potential as an anticancer agent .
The mechanism behind the cytotoxic effects of this compound involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have shown that treatment with this compound increases the percentage of apoptotic cells significantly compared to control groups . Specifically, at concentrations of 1.25 µM , the proportion of apoptotic cells reached 63.4% , indicating a strong pro-apoptotic effect.
Anti-Inflammatory Activity
This compound also exhibits anti-inflammatory properties, particularly through the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The IC50 values for NO production inhibition are as follows:
Compound | IC50 (μM) |
---|---|
This compound | 8.2 |
Sculponeatin N | 8.7 |
Sculponeatin C | 20.3 |
These results suggest that this compound can modulate inflammatory responses, which may contribute to its overall therapeutic potential .
Case Studies and Research Findings
- Cytotoxicity Against Tumor Cell Lines : A study conducted by Hong et al. reported significant cytotoxic activity of various diterpenoids from Isodon sculponeatus, including this compound, against multiple tumor cell lines, reinforcing its potential use in cancer therapy .
- Apoptosis Induction : In an experimental setup using Annexin V/Propidium Iodide staining, it was observed that this compound treatment resulted in a marked increase in apoptotic cells across different concentrations, highlighting its mechanism as an apoptosis inducer .
- In Vivo Studies : Although primarily studied in vitro, further research is needed to evaluate the in vivo efficacy and safety profile of this compound using animal models to assess its potential therapeutic applications fully .
Properties
IUPAC Name |
[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20-,21+,22-,23+,26+,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFFMTZMGJLHA-ZXUQJNMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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